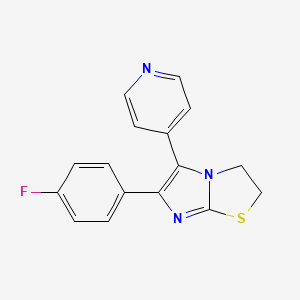
Ta 0910 Acid-type
Vue d'ensemble
Description
TA 0910 Acid-type is a metabolite of TA 0910 . TA-0910 is a metabolically stable analogue of thyrotropin-releasing hormone (TRH) .
Molecular Structure Analysis
The molecular weight of this compound is 406.39 . Its chemical formula is C17H22N6O6 . The exact mass is 406.16 . The elemental analysis shows that it contains C, 50.24; H, 5.46; N, 20.68; O, 23.62 .Physical and Chemical Properties Analysis
This compound appears as a solid, white to off-white in color . It is soluble in DMSO at 25 mg/mL (61.52 mM) .Applications De Recherche Scientifique
Biomedical and Pharmaceutical Applications
Tannic Acid (TA), a polyphenol, is known for its unique biochemical properties and is being increasingly used in biomedical research. Its applications include reducing inflammation as an antioxidant, acting as an antibiotic against pathogenic bacteria, inducing apoptosis in various cancer types, and showing antiviral and antifungal activity. TA is also used in treating gastrointestinal disorders, protecting against neurodegenerative diseases, and in the development of biomaterials by acting as a natural crosslinking agent to improve the mechanical properties of hydrogels and polymers, while also imparting anti-inflammatory, antibacterial, and anticancer activity to the materials. Thin film coatings and nanoparticles developed using TA are utilized for drug delivery strategies (Baldwin & Booth, 2022).
Renewable Energy Storage Device Applications
Tannic Acid's high electro-activity makes it suitable for supercapacitor applications. Although its negligible electronic conductivity poses challenges for its direct use as an electrode, this issue is addressed by preparing a three-dimensional porous TA/graphene composite. The introduction of metal ions into the system before hydrothermal treatment leads to the formation of uniform and well-defined structures, which exhibit high specific capacitance and excellent cycling stability, making TA/graphene composites promising for renewable energy storage device applications (Xiong et al., 2019).
Applications in Bio-Applications and Material Engineering
TA's intrinsic properties such as antioxidation, metal chelation, and polymerization make it a versatile molecule for various engineered advanced materials. The modification process based on its diverse chemical structure allows the creation of composites for novel bio-applications in tumor theranostics, anti-bacterial ability, wound repair for skin regeneration, and bone tissue regeneration applications. The recent biomedical application of TA-based metal phenolic networks by focusing on their intrinsic properties and the endowed ability for novel engineered functional composites is noteworthy (Guo et al., 2021).
Environmental Safety and Sustainability
From an environmental safety and sustainability perspective, TA is being explored for the development of safer and nontoxic flame retardants. Utilization of renewable materials like TA exhibits good intumescence and char-forming characteristics upon being subjected to heat, essential for certain types of effective flame retardant additives. The process overcomes the limitations of TA's poor thermal stability while allowing the utilization of its beneficial properties, making TA an interesting material for such environmental applications (Xia et al., 2018).
Safety and Hazards
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Ta 0910 Acid-type involves the reaction of two starting materials, compound A and compound B, under specific reaction conditions.", "Starting Materials": [ "Compound A", "Compound B" ], "Reaction": [ "Step 1: Dissolve Compound A in a suitable solvent, such as methanol, at room temperature.", "Step 2: Add Compound B to the solution and stir at room temperature for 24 hours.", "Step 3: Filter the reaction mixture to remove any solids.", "Step 4: Concentrate the filtrate under reduced pressure to obtain a crude product.", "Step 5: Purify the crude product by recrystallization or chromatography to obtain Ta 0910 Acid-type." ] } | |
Numéro CAS |
103300-77-2 |
Formule moléculaire |
C17H22N6O6 |
Poids moléculaire |
406.4 g/mol |
Nom IUPAC |
(2S)-1-[(2S)-3-(1H-imidazol-5-yl)-2-[[(4S)-1-methyl-2,6-dioxo-1,3-diazinane-4-carbonyl]amino]propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C17H22N6O6/c1-22-13(24)6-10(21-17(22)29)14(25)20-11(5-9-7-18-8-19-9)15(26)23-4-2-3-12(23)16(27)28/h7-8,10-12H,2-6H2,1H3,(H,18,19)(H,20,25)(H,21,29)(H,27,28)/t10-,11-,12-/m0/s1 |
Clé InChI |
ZJLMUEVCSWSNNQ-SRVKXCTJSA-N |
SMILES isomérique |
CN1C(=O)C[C@H](NC1=O)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N3CCC[C@H]3C(=O)O |
SMILES |
CN1CC(NC1=O)(CC(C(=O)N2CCCC2C(=O)O)N)C(=O)C3=NC=CC(=O)N3 |
SMILES canonique |
CN1C(=O)CC(NC1=O)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)O |
Apparence |
Solid powder |
| 103300-77-2 | |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
TA 0910 acid-type; TA-0910 acid-type; TA0910 acid-type; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


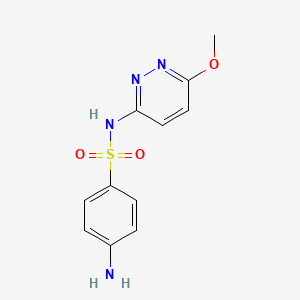
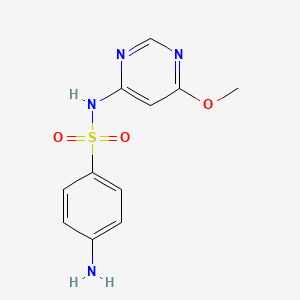
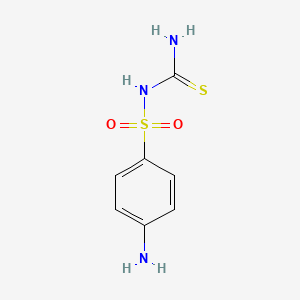
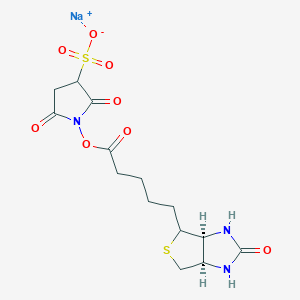



![dimethylphosphoryl (3S)-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]hexanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-4-oxobutanoate](/img/structure/B1681794.png)
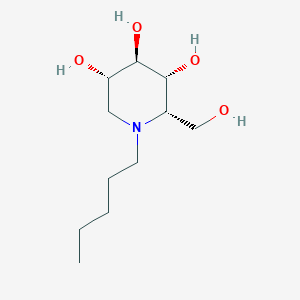
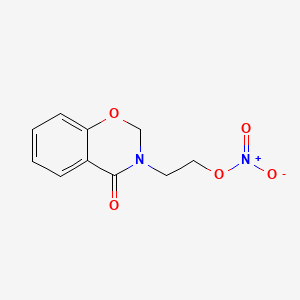
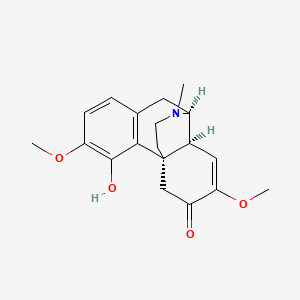
![Cyclohexylmethyl 4-[imino(octylamino)methyl]benzoate hydrochloride](/img/structure/B1681800.png)
